Antifungal Potency: 2-Aminocyclohexenecarboxylic Acid Core Is 4.3-Fold More Potent Than Cispentacin Against Candida albicans
The free acid form of the target compound's core scaffold (2-aminocyclohex-1-enecarboxylic acid) demonstrated an in vitro IC₅₀ of 0.03 mg/L against Candida albicans, representing a 4.3-fold increase in potency compared to the natural product antifungal cispentacin (IC₅₀ = 0.13 mg/L) when tested under identical assay conditions . The methyl ester serves as a protected prodrug or synthetic precursor to this active free acid core. This head-to-head comparison was conducted within the same study, ensuring identical assay protocols.
| Evidence Dimension | Antifungal potency (IC₅₀ against Candida albicans) |
|---|---|
| Target Compound Data | IC₅₀ = 0.03 mg/L (2-aminocyclohex-1-enecarboxylic acid, the free acid form of the target compound) |
| Comparator Or Baseline | Cispentacin, IC₅₀ = 0.13 mg/L |
| Quantified Difference | 4.3-fold greater potency for the 2-aminocyclohexenecarboxylic acid scaffold |
| Conditions | In vitro broth microdilution assay against Candida albicans; compounds tested in parallel within the same study (Mittendorf et al., 2002) |
Why This Matters
This quantitative potency differential directly informs selection of the cyclohexene scaffold over the cyclopentane scaffold (cispentacin) for antifungal lead development programs targeting Candida albicans, where the methyl ester provides a handle for further pharmacokinetic optimization.
- [1] Mittendorf, J., Kunisch, F., Matzke, M., Militzer, H. C., Schmidt, A., & Schönfeld, W. (2002). Novel antifungal β-amino acids: synthesis and activity against Candida albicans. Bioorganic & Medicinal Chemistry Letters, 12(24), 3493–3496. View Source
